N,N,4-trimethylpyridine-2-sulfonamide
Description
N,N,4-Trimethylpyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with methyl groups at the 2-, 4-, and N-positions. The sulfonamide group (-SO₂NH₂) at the 2-position of the pyridine ring contributes to its electronic and steric properties, making it relevant in medicinal chemistry and materials science.
The compound’s structure imparts unique characteristics, such as hydrogen-bonding capability (via the sulfonamide group) and lipophilicity (from methyl substituents), which influence solubility, bioavailability, and intermolecular interactions. These features are critical for applications in drug design, agrochemicals, or coordination chemistry.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N,N,4-trimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-5-9-8(6-7)13(11,12)10(2)3/h4-6H,1-3H3 |
InChI Key |
RSKXBXNFFGCWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method involves the oxidative coupling of thiols and amines.
Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.
Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.
Industrial Production Methods: Industrial production methods often involve large-scale oxidative coupling processes due to their efficiency and cost-effectiveness. The use of microwave irradiation and oxidative chlorination are also explored for their high yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N,N,4-trimethylpyridine-2-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of other sulfonamide derivatives .
Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyridine-2-sulfonamide involves the inhibition of specific enzymes. In bacteria, it inhibits dihydropteroate synthase, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding.
Comparison with Similar Compounds
Pyridine-3-Sulfonamides
Compounds like 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides () differ in the position of the sulfonamide group (3 vs. 2 in the target compound). For example, methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15) () shows a melting point of 241–244°C and distinct IR peaks at 2161 cm⁻¹ (C≡N stretch), reflecting electronic modulation by the cyano and piperazinyl groups .
Pyridine-2-Sulfonamides with Aryl Substituents
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide () incorporates ethylphenyl groups, increasing molecular weight (381.49 g/mol) and lipophilicity compared to the trimethylated target compound. Such substitutions enhance membrane permeability but may reduce aqueous solubility .
Heterocyclic Variations: Pyrimidine vs. Pyridine
Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, ) replaces the pyridine ring with a pyrimidine, altering hydrogen-bonding patterns and pKa. Pyrimidine’s dual nitrogen atoms increase basicity, affecting binding to dihydropteroate synthase in antibacterial applications . In contrast, pyridine-based sulfonamides like the target compound may exhibit different pharmacokinetic profiles due to reduced basicity.
Functional Group Modifications
Electron-Withdrawing Groups
N,N,N,6-Tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride () features a nitro group (-NO₂), which strongly withdraws electrons, increasing reactivity in nucleophilic substitution. This compound serves as a PET tracer precursor with a radiochemical yield of 58±12%, highlighting the utility of electron-deficient sulfonamides in imaging applications .
Trifluoromethanesulfonyl Derivatives
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide () includes trifluoromethanesulfonyl groups, imparting high thermal stability and resistance to hydrolysis. Such derivatives are valuable in fluorination reactions (e.g., Comins’ reagent) due to their strong leaving-group properties .
Physicochemical Properties
*Estimated based on molecular formula C₈H₁₂N₂O₂S.
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